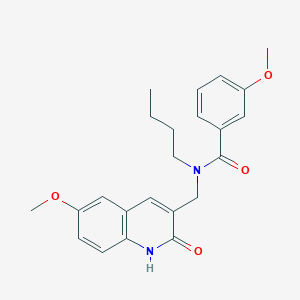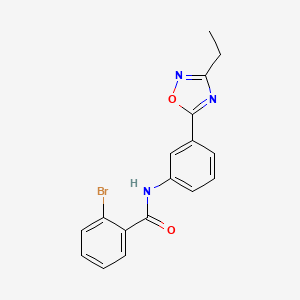
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTMQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTMQ belongs to the class of tetrahydroquinoline derivatives and is synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its therapeutic effects by inhibiting specific enzymes or receptors. For example, 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes. 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide also exhibits a broad range of biological activities, making it a versatile compound for use in various assays. However, there are also some limitations to the use of 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments. For example, its solubility in water is limited, which can make it difficult to use in aqueous-based assays.
Future Directions
There are several future directions for research on 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide-based drugs for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which could provide insights into its therapeutic potential. Additionally, the synthesis of novel 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide derivatives with improved biological activities and pharmacokinetic properties is an area of active research.
Synthesis Methods
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The Gewald reaction involves the reaction of a ketone, a thiocarbonyl compound, and an amine in the presence of a base. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. These methods have been used to synthesize 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with varying yields and purity.
Scientific Research Applications
1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, antibacterial, and antiviral activities. 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-benzoyl-N-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to possess antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
1-benzoyl-N-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-9-11-20(15-21(16)25)26-23(28)19-10-12-22-18(14-19)8-5-13-27(22)24(29)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHDZWMUKNVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






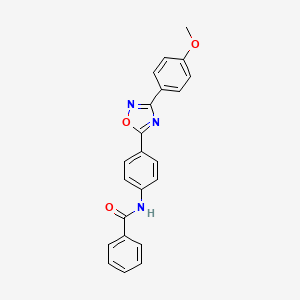

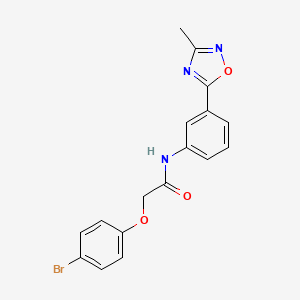
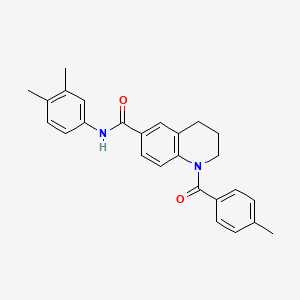

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)

